

In-Depth Technical Guide: 2-Aminotropone (CAS Number 6264-93-3)

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Compound of Interest

Compound Name: 2-Amino-2,4,6-cycloheptatrien-1-one

Cat. No.: B1221457

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Aminotropone (CAS No. 6264-93-3). Also known as **2-amino-2,4,6-cycloheptatrien-1-one**, this compound belongs to the tropolone class of non-benzenoid aromatic compounds. Tropolones and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This document summarizes key experimental findings, presents quantitative data in a structured format, and outlines relevant experimental methodologies to support further research and development efforts.

Chemical and Physical Properties

2-Aminotropone is a seven-membered ring compound with an amino group and a ketone functional group. These features contribute to its reactivity and potential for further chemical modifications.

Property	Value	Source
CAS Number	6264-93-3	-
Molecular Formula	C ₇ H ₇ NO	[1]
Molecular Weight	121.14 g/mol	[1]
Melting Point	106.5°C	[2]
Boiling Point	225.84°C (rough estimate)	[2]
Density	1.1344 (rough estimate)	[2]
Refractive Index	1.5323 (estimate)	[2]
logP (Octanol/Water Partition Coefficient)	0.629 (Crippen Calculated)	[3]
Water Solubility (logS)	-0.53 (Crippen Calculated)	[3]
Ionization Energy	9.43 ± 0.02 eV	[3]
Enthalpy of Sublimation (Δ _{subH})	71.10 ± 0.40 kJ/mol at 303.00 K	[3]
IUPAC Name	2-aminocyclohepta-2,4,6-trien-1-one	[1]
Synonyms	2-Amino-2,4,6-cycloheptatriene-1-one	[3]

Synthesis

Several synthetic routes for 2-aminotropone and its derivatives have been reported. A common method involves the modification of tropolone, a readily available starting material.

Synthesis of 2-Aminotropone from Tropolone

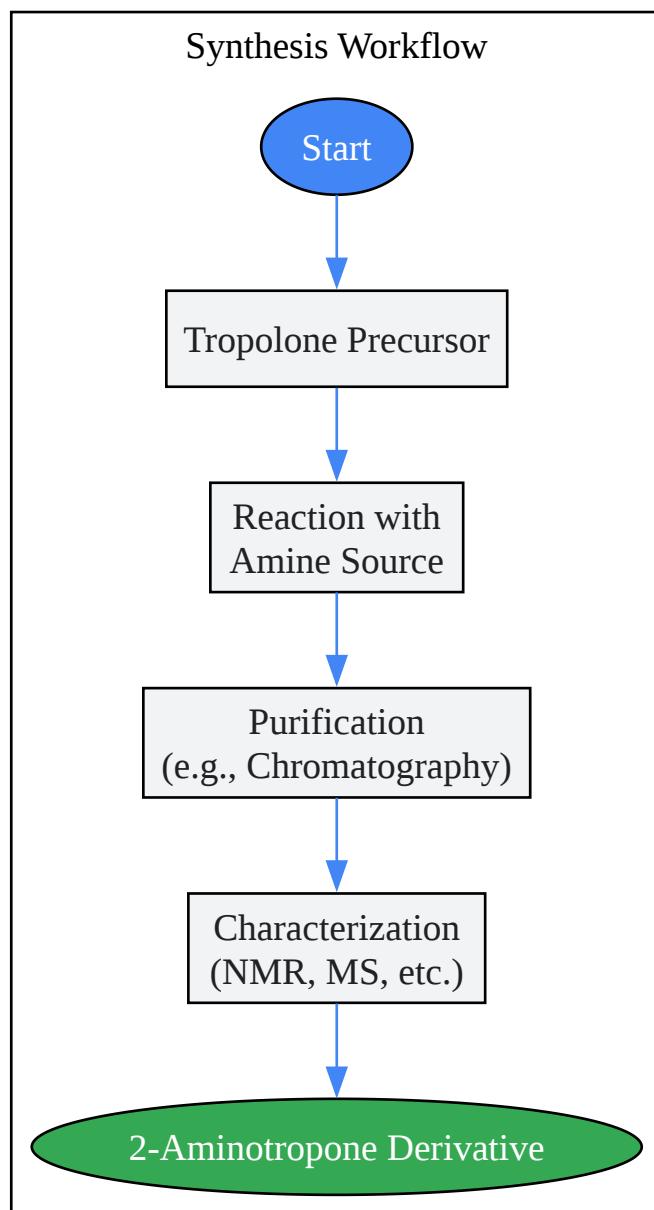
A general approach to synthesize 2-aminotropone derivatives involves the reaction of tropolone with an appropriate amine source. For instance, functionalized aminotropones can be synthesized from the reaction between tropolone and N-tosyl-4-aryl-1,2,3-triazole.

Synthesis of 4-Aminotropone (Isomer)

A synthetic route for the isomer 4-aminotropone has been described, starting from 4-aminotropolone sulfate. The key steps involve the reaction with p-toluenesulfonyl chloride in pyridine to form 4-amino-2-p-toluenesulfoxytropone, followed by hydrogenolysis over a palladium-charcoal catalyst.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of aminotropone derivatives from a tropolone precursor.



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A generalized workflow for the synthesis of 2-aminotropone derivatives.

Biological Activity and Mechanism of Action

While specific data for 2-aminotropone is limited in publicly available literature, studies on its derivatives have demonstrated significant biological activity, particularly in the context of cancer research. The biological effects of troponoids are often attributed to their ability to chelate metals.

Cytotoxicity

Derivatives of 2-aminotropone have shown moderate tumor-specific cytotoxicity. The cytotoxic effects are influenced by the nature and position of substituents on both the tropone ring and the amino group. For instance, bromination of the tropone ring and the introduction of a hydroxyl group on an anilino substituent have been shown to enhance cytotoxicity.

Table of Cytotoxicity Data for 2-Aminotropone Derivatives

Compound	Cell Line	IC50 (μM)	Reference
7-bromo-2-(4-hydroxyanilino)tropon e	HL-60 (promyelocytic leukemia)	Not explicitly stated, but described as a "highly active derivative"	[3]
HSC-2 (oral squamous cell carcinoma)	Less sensitive than HL-60	[3]	
4-isopropyl-2-(2-hydroxyanilino)tropon e	HL-60 (promyelocytic leukemia)	Not explicitly stated, but described as a "highly active derivative"	[3]
HSC-2 (oral squamous cell carcinoma)	Less sensitive than HL-60	[3]	

Note: Specific IC50 values for the parent compound 2-Aminotropone (CAS 6264-93-3) are not readily available in the cited literature. The data presented is for its derivatives.

Mechanism of Action: Induction of Apoptosis

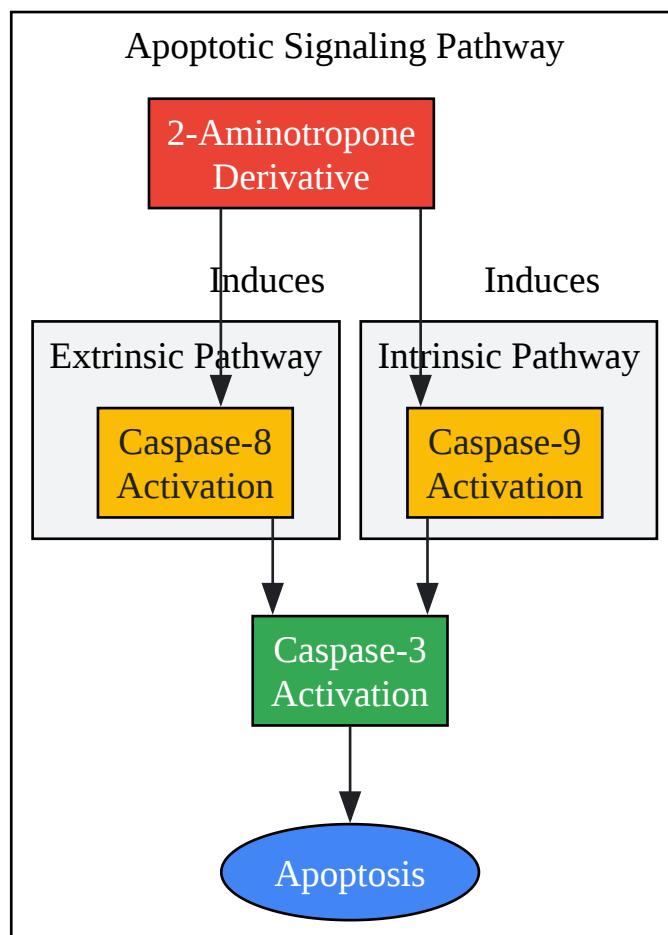
The cytotoxic activity of 2-aminotropone derivatives has been linked to the induction of apoptosis. Studies have shown that highly active derivatives can induce key markers of apoptosis in a cell-line-dependent manner.

- DNA Fragmentation: Treatment with compounds such as 7-bromo-2-(4-hydroxyanilino)tropone and 4-isopropyl-2-(2-hydroxyanilino)tropone resulted in internucleosomal DNA fragmentation in HL-60 cells.[3]
- Caspase Activation: These derivatives were also found to activate caspase-3, -8, and -9 in HL-60 cells.[3] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. Caspase-3 is a key executioner caspase in both pathways.

The apoptotic response appears to be less pronounced in oral squamous cell carcinoma cells (HSC-2), suggesting a degree of tumor cell specificity in the mechanism of action.[3]

Apoptotic Signaling Pathway

The following diagram illustrates the proposed apoptotic signaling pathway initiated by cytotoxic 2-aminotropone derivatives, based on the observed activation of initiator and executioner caspases.



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Proposed apoptotic signaling pathway for 2-aminotropone derivatives.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to assess the biological activity of 2-aminotropone and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

- Human tumor cell lines (e.g., HL-60, HSC-2) and normal human cells (e.g., gingival fibroblasts)
- Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
- 2-Aminotropone or its derivatives dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 0.01 N HCl in 10% SDS)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent alone).
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caspase Activity Assay

Caspase activity can be measured using fluorogenic or colorimetric substrates.

Materials:

- Treated and untreated cells
- Lysis buffer
- Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
- 96-well black plates
- Fluorometric plate reader

Procedure:

- Cell Lysis: Lyse the treated and untreated cells to release the cellular contents, including caspases.
- Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
- Assay Reaction: In a 96-well black plate, mix the cell lysate with the specific fluorogenic caspase substrate in an appropriate assay buffer.
- Incubation: Incubate the plate at 37°C, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the cleavage of the substrate by the active caspase.
- Data Analysis: Quantify the caspase activity based on a standard curve generated with a known amount of the fluorescent molecule (e.g., AMC).

Pharmacokinetics

There is currently no publicly available information on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of 2-aminotropone (CAS 6264-93-3). Further studies are required to elucidate its in vivo behavior.

Conclusion

2-Aminotropone and its derivatives represent a promising class of compounds with demonstrated tumor-specific cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through both the intrinsic and extrinsic pathways. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this chemical scaffold. Further research is warranted to determine the specific IC₅₀ values of the parent compound, elucidate the detailed upstream signaling pathways, and investigate the in vivo efficacy and pharmacokinetic profile of these molecules.

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